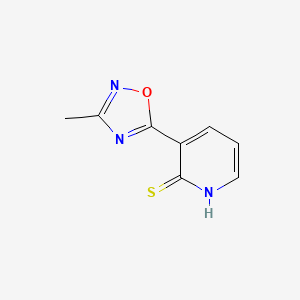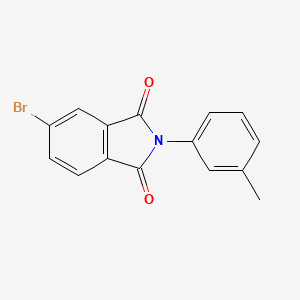
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy ketones This compound is characterized by the presence of a piperidine ring and a phenoxy group substituted with tert-butyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-di-tert-butyl-4-methoxyphenol, is reacted with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then subjected to nucleophilic substitution with piperidine to form the phenoxy-piperidine intermediate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of 2-(2,5-Di-tert-butyl-4-formylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: Formation of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,5-Di-tert-butyl-4-hydroxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of both tert-butyl and methoxy groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine ring provides a distinct profile compared to similar compounds.
特性
分子式 |
C22H35NO3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
2-(2,5-ditert-butyl-4-methoxyphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H35NO3/c1-21(2,3)16-14-19(17(22(4,5)6)13-18(16)25-7)26-15-20(24)23-11-9-8-10-12-23/h13-14H,8-12,15H2,1-7H3 |
InChIキー |
SEXQCFURKYBRNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)N2CCCCC2)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)
![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B12494891.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)

![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine](/img/structure/B12494907.png)
![methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494914.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
